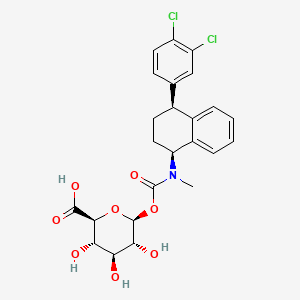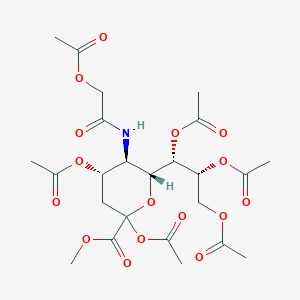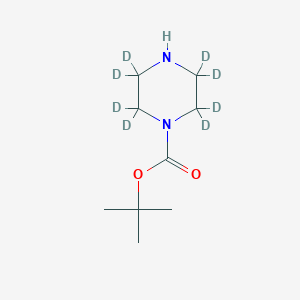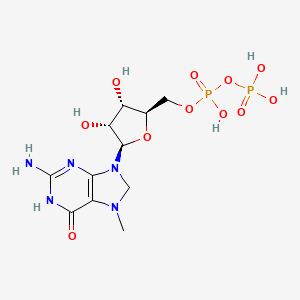
7n-Methyl-8-hydroguanosine-5'-diphosphate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of capped oligoribonucleotides using protected 7-methylguanosine diphosphate derivatives as donor components for triphosphate bond formation has been reported (Iwase, Sekine, Hata, & Miura, 1988). This method highlights an approach to synthesize modified guanosine nucleotides with improved yields, showcasing the chemical complexity and the synthetic strategies developed to obtain these nucleotides.
Molecular Structure Analysis
The study of the conformation and interaction of 7-methylguanosine 5'-monophosphate with L-phenylalanine, investigated through X-ray crystallography and NMR methods, provides insights into the molecular structure and the effects of methylation (Ishida, Doi, & Inoue, 1988). Methylation influences the nucleotide's conformation, affecting its biological interactions and functions.
Chemical Reactions and Properties
Chemical reactions and properties of 7-methylguanosine nucleotides, including their synthesis and reactivity, have been extensively studied. For example, the synthesis and reactions of nucleoside 5'-diphosphate imidazolides, including 7-methylguanosine 5'-diphosphate imidazolides, demonstrate the susceptibility of these compounds to hydrolysis and their potential in forming capped mRNA or capped oligoribonucleotides (Sawai, Wakai, & Nakamura-Ozaki, 1999). These studies reveal the chemical behavior of methylated guanosine diphosphates in the context of RNA synthesis and modification.
Physical Properties Analysis
The physical properties of 7-methylguanosine and its derivatives, such as solubility, melting point, and stability, are crucial for their biological function and application in research. However, specific studies focusing on the detailed physical properties of 7n-Methyl-8-hydroguanosine-5'-diphosphate were not identified in the provided research, indicating a potential area for further investigation.
Chemical Properties Analysis
The chemical properties of 7-methylguanosine nucleotides, including reactivity, stability under various conditions, and interactions with proteins, have been subject to research. For instance, the analysis of nucleotidase activity towards 7-methylguanosine diphosphate shows that while these nucleotides are not hydrolyzed, they strongly bind to decapping scavenger enzymes, significantly inhibiting their activity (Wypijewska et al., 2012). This highlights the complex chemical interactions that modified guanosine nucleotides can have within cellular processes.
Wissenschaftliche Forschungsanwendungen
Synthesis of Capped Oligoribonucleotides : m7GDP derivatives have been used as donor components for triphosphate bond formation in the synthesis of capped hexaribonucleotides. This is significant in the study of mRNA and its functions (Iwase et al., 1988).
Nucleoside Diphosphate Imidazolide Synthesis : m7GDP imidazolides have been synthesized and investigated for their role in the formation of the cap structure of mRNA (Sawai et al., 1999).
Microtubule Assembly : 8-Azidoguanosine 5'-triphosphate analogs, related to m7GDP, have been used to study the role of GTP in microtubule assembly, demonstrating the utility of m7GDP derivatives in understanding cellular processes (Geahlen & Haley, 1979).
Regioselective Methylation Studies : Research has focused on the efficient and selective methylation of guanosine nucleotides, leading to the synthesis of m7GDP, among others. This highlights the compound's role in advancing synthetic chemistry techniques (Senthilvelan et al., 2019).
Translation of mRNA : Studies have shown that the presence of the m7GDP moiety at the 5' end of mRNA is not a strict requirement for translation in eukaryotic systems, suggesting its potential modulatory role in protein synthesis (Abraham & Pihl, 1977).
Study of mRNA 5'-Cap Structure : m7GDP has been used in studies examining the hydrolysis of the triphosphate bridge of mRNA 5'-cap structures, revealing insights into the molecular dynamics of mRNA processing (Zhang et al., 2003).
Inhibition of Eukaryotic Translation : Research involving analogs of m7GDP has explored their role in inhibiting translation, contributing to the understanding of mRNA 5'-cap recognition and processing in eukaryotic cells (Darżynkiewicz et al., 1987).
Nucleic Acid-Amino Acid Interactions : Studies on the interaction between m7GMP (related to m7GDP) and amino acids like L-phenylalanine have provided insights into the selective recognition mechanisms of nucleic acid bases, relevant for understanding RNA-protein interactions (Ishida et al., 1988).
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1,8-dihydropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O11P2/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(26-10)2-25-29(23,24)27-28(20,21)22/h4,6-7,10,17-18H,2-3H2,1H3,(H,23,24)(H2,20,21,22)(H3,12,13,14,19)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQODJOAVWUWVHJ-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20909228 | |
| Record name | 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-2-imino-7-methyl-3,7,8,9-tetrahydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20909228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7n-Methyl-8-hydroguanosine-5'-diphosphate | |
CAS RN |
104809-16-7 | |
| Record name | 7-Methylguanosine 5'-diphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104809167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-methyl-7,8-dihydroguanosine-5'-diphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01960 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-2-imino-7-methyl-3,7,8,9-tetrahydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20909228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



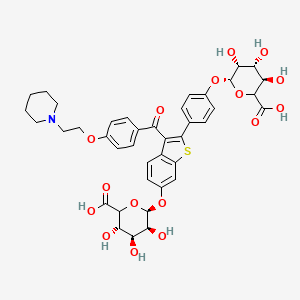
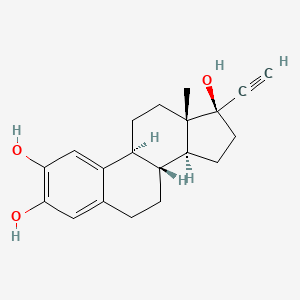
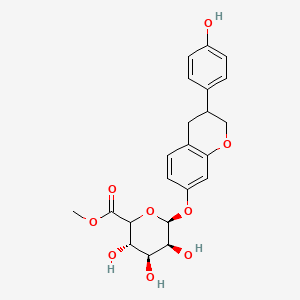



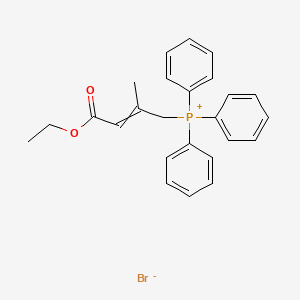
![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)
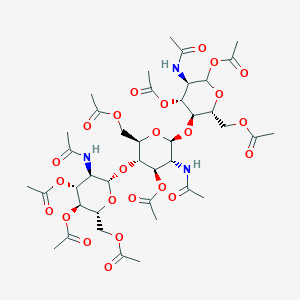
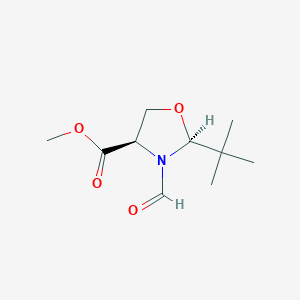
![(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester](/img/structure/B1140756.png)
